11-(4-biphenylyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one
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Overview
Description
11-(4-biphenylyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one: is a complex organic compound with a fascinating structure. It belongs to the class of furochromenes, which exhibit diverse biological activities. Let’s explore its synthesis, chemical properties, and applications.
Preparation Methods
Synthetic Routes:
- One viable protocol involves engaging easily accessible 4-hydroxy coumarins as a three-atom CCO unit and thioamides as a C2 coupling partner. This reaction is mediated by phenyliodine(III) diacetate (PIDA) at room temperature, resulting in the formation of furo[3,2-c]chromen-4-ones in a highly efficient and pot-/step-economical manner .
Industrial Production:
- While industrial-scale production methods may vary, researchers have explored efficient synthetic routes to obtain this compound.
Chemical Reactions Analysis
- Common reagents and conditions:
Oxidation: Employing oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reacting with nucleophiles (e.g., alkyl halides) under appropriate conditions.
- Major products formed from these reactions depend on the specific reaction pathway.
11-(4-biphenylyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one: undergoes various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Chemistry: Investigating its reactivity, stereochemistry, and potential as a synthetic intermediate.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Exploring its pharmacological properties, potential therapeutic applications, and toxicity profiles.
Industry: Evaluating its use as a precursor for novel materials or pharmaceuticals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- Potential molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
- Similar compounds include other furochromenes, but their distinct features set this compound apart.
11-(4-biphenylyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one: stands out due to its unique structure.
Properties
Molecular Formula |
C29H24O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
12-methyl-16-(4-phenylphenyl)-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one |
InChI |
InChI=1S/C29H24O3/c1-18-27-25(16-24-22-10-6-3-7-11-23(22)29(30)32-28(18)24)26(17-31-27)21-14-12-20(13-15-21)19-8-4-2-5-9-19/h2,4-5,8-9,12-17H,3,6-7,10-11H2,1H3 |
InChI Key |
BBIPYVNWICMHDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCCC4)C(=CO2)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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